molecular formula C7H5ClINO B6227030 3-chloro-4-iodobenzamide CAS No. 1255784-49-6

3-chloro-4-iodobenzamide

Cat. No.: B6227030
CAS No.: 1255784-49-6
M. Wt: 281.48 g/mol
InChI Key: XKCNEYGVLIFIRH-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzamide is an organic compound with the molecular formula C7H5ClINO. It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 4th positions, respectively. This compound is of interest in various fields of research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 3-chlorobenzamide using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-4-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-bromobenzamide
  • 3-Chloro-4-fluorobenzamide
  • 3-Chloro-4-methylbenzamide

Comparison

3-Chloro-4-iodobenzamide is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom can participate in specific reactions such as halogen bonding, which may enhance its interaction with biological targets.

Properties

CAS No.

1255784-49-6

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

3-chloro-4-iodobenzamide

InChI

InChI=1S/C7H5ClINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)

InChI Key

XKCNEYGVLIFIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)I

Purity

0

Origin of Product

United States

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